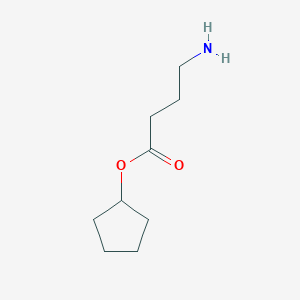
Cyclopentyl 4-aminobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of gamma-aminobutyric acid, an inhibitory neurotransmitter in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl 4-aminobutanoate can be synthesized through several methods. One common approach involves the esterification of cyclopentanol with 4-aminobutanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to drive the esterification process to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts, such as lipases, can also be explored to achieve high selectivity and efficiency in the esterification process .
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 4-aminobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentyl 4-aminobutanoic acid.
Reduction: Reduction reactions can convert it back to its alcohol form, cyclopentanol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Cyclopentyl 4-aminobutanoic acid.
Reduction: Cyclopentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclopentyl 4-aminobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential as neurotransmitter analogs.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of cyclopentyl 4-aminobutanoate involves its interaction with specific molecular targets in the central nervous system. As a derivative of gamma-aminobutyric acid, it may modulate the activity of gamma-aminobutyric acid receptors, leading to inhibitory effects on neurotransmission. This modulation can result in various physiological effects, including sedation and anxiolysis .
Comparison with Similar Compounds
- Cyclopentyl 4-aminobutanoic acid
- Cyclopentanol
- Gamma-aminobutyric acid
Comparison: Cyclopentyl 4-aminobutanoate is unique due to its ester functional group, which imparts different chemical properties compared to its acid and alcohol counterparts. This esterification can enhance its lipophilicity, potentially improving its ability to cross biological membranes and exert its effects more efficiently .
Biological Activity
Cyclopentyl 4-aminobutanoate is an intriguing compound classified as an amino acid derivative, specifically a substituted butanoate. Its unique structure, characterized by the cyclopentyl group attached to the nitrogen of the amino group, suggests potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₈H₁₅NO₂, and it is also known as this compound hydrochloride. The compound's structure influences its solubility, stability, and biological activity, making it a candidate for further research in medicinal chemistry. The presence of the cyclopentyl group may alter its pharmacokinetic properties compared to other amino acid derivatives.
Interaction with GABA Receptors
This compound has been studied for its binding affinity and activity at gamma-aminobutyric acid (GABA) receptors. Preliminary data suggest that it may exhibit selective binding properties similar to other GABAergic compounds. GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system, and compounds that modulate these receptors have significant therapeutic potential.
Table 1: Comparison of this compound with Related Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 4-aminobutanoate | 58640-01-0 | 0.88 |
| Ethyl 6-aminohexanoate | 3633-17-8 | 0.85 |
| Ethyl 5-aminopentanoate | 29840-57-1 | 0.85 |
| tert-Butyl 4-aminobutanoate HCl | 58620-93-2 | 0.82 |
| Cyclohexyl 4-aminobutanoate | 13031-60-2 | 0.81 |
The structural similarities with these compounds indicate that this compound could potentially share similar mechanisms of action or therapeutic effects.
Synthesis Methods
The synthesis of this compound typically involves several steps, often starting from cyclopentyl methyl ether and employing Grignard reagents to facilitate the formation of the cyclopentyl group alongside the amino acid backbone. Such synthetic pathways are fundamental for producing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
Potential Therapeutic Applications
Given its interactions with GABA receptors, this compound may hold promise for developing treatments for conditions such as anxiety, epilepsy, and other disorders characterized by dysregulated GABAergic signaling. Further research is needed to elucidate its pharmacological profile fully and evaluate its safety and efficacy in clinical settings.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
cyclopentyl 4-aminobutanoate |
InChI |
InChI=1S/C9H17NO2/c10-7-3-6-9(11)12-8-4-1-2-5-8/h8H,1-7,10H2 |
InChI Key |
JLIGNTKRVAHUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















